2-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide
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Overview
Description
2-[(Methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide core, a phenylbutan-2-yl group, and a methylsulfonylamino substituent, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that the indole scaffold, a structure found in many important synthetic drug molecules, can interact with its targets and cause changes . This could potentially be a point of investigation for this compound.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The physical properties of the compound, such as its molecular weight and density , could potentially impact its bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 2-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide is not well-defined . Detailed studies are required to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet reported .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not yet documented .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoic acid derivative with an amine under dehydrating conditions.
Introduction of the Phenylbutan-2-yl Group: The phenylbutan-2-yl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzamide is treated with a phenylbutan-2-yl halide in the presence of a Lewis acid catalyst.
Addition of the Methylsulfonylamino Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfonylamino group, where nucleophiles such as amines or thiols replace the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-[(Methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
- 4-chloro-N-[2-(diethylamino)ethyl]-3-[(methylsulfonyl)amino]benzamide hydrochloride
- Methyl 2-(methyl(methylsulfonyl)amino)benzoate
Uniqueness
2-[(Methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide is unique due to its specific structural features, such as the combination of a benzamide core, a phenylbutan-2-yl group, and a methylsulfonylamino substituent. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-(methanesulfonamido)-N-(4-phenylbutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14(12-13-15-8-4-3-5-9-15)19-18(21)16-10-6-7-11-17(16)20-24(2,22)23/h3-11,14,20H,12-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVNANJZPOGUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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